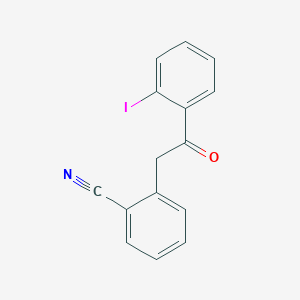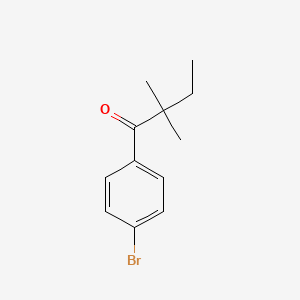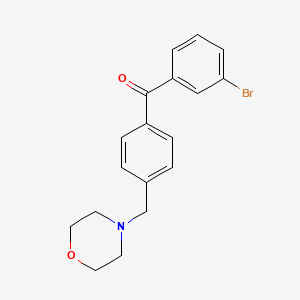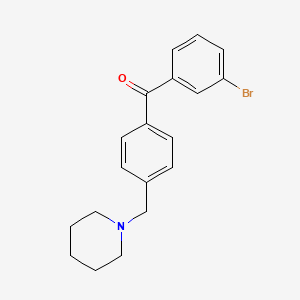
2-(Azetidinometil) benzofenona
Descripción general
Descripción
2-(Azetidinomethyl) benzophenone is a versatile organic compound with the molecular formula C17H17NO. It is known for its unique structure, which includes an azetidine ring attached to a benzophenone moiety.
Aplicaciones Científicas De Investigación
2-(Azetidinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymer chemistry, facilitating the polymerization process.
Medicine: Its unique structure makes it a promising candidate for drug development, with ongoing research into its therapeutic potential.
Industry: In industrial applications, it is used in the production of advanced materials and coatings.
Mecanismo De Acción
Target of Action
Benzophenone derivatives have been reported to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it’s plausible that 2-(Azetidinomethyl) benzophenone may interact with multiple targets depending on the specific biological activity.
Mode of Action
Benzophenone derivatives have been reported to exhibit antimicrobial activity . The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its reactivity driven by considerable ring strain . This reactivity might play a role in the interaction of 2-(Azetidinomethyl) benzophenone with its targets.
Biochemical Pathways
Benzophenone derivatives have been associated with various tumor pathways
Pharmacokinetics
Azetidines have been shown to result in improved pharmacokinetic properties and metabolic stability
Result of Action
Benzophenone derivatives have been reported to exhibit strong antitumor activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Azetidinomethyl) benzophenone. Benzophenones have been identified in the environment as well as in human fluids, such as urine, placenta, and breast milk . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems including endocrine, reproductive, and other disorders, have triggered significant interest for research .
Análisis Bioquímico
Biochemical Properties
2-(Azetidinomethyl) benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(Azetidinomethyl) benzophenone can form complexes with proteins, potentially affecting their function and stability.
Cellular Effects
The effects of 2-(Azetidinomethyl) benzophenone on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, 2-(Azetidinomethyl) benzophenone can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(Azetidinomethyl) benzophenone exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 2-(Azetidinomethyl) benzophenone can activate or inhibit gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Azetidinomethyl) benzophenone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Over time, the effects of 2-(Azetidinomethyl) benzophenone on cellular function may change, with long-term exposure potentially leading to alterations in cell viability and function. In both in vitro and in vivo studies, the compound’s effects have been observed to vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-(Azetidinomethyl) benzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Azetidinomethyl) benzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as glucuronidation and sulfation. The metabolic pathways of 2-(Azetidinomethyl) benzophenone can influence its pharmacokinetics and overall biological activity, affecting its efficacy and safety as a therapeutic agent.
Transport and Distribution
The transport and distribution of 2-(Azetidinomethyl) benzophenone within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its effects. The localization and accumulation of 2-(Azetidinomethyl) benzophenone can be influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of 2-(Azetidinomethyl) benzophenone is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-(Azetidinomethyl) benzophenone can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidinomethyl) benzophenone typically involves multistep processes. One common method includes the reaction of benzophenone with azetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of 2-(Azetidinomethyl) benzophenone may involve large-scale reactions with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Benzophenone: A simpler analog without the azetidine ring, commonly used in sunscreens and as a photoinitiator.
Azetidine: A four-membered heterocycle that shares the azetidine ring structure but lacks the benzophenone moiety.
Aziridine: Another four-membered heterocycle with similar reactivity but different stability and handling properties.
Uniqueness: 2-(Azetidinomethyl) benzophenone stands out due to its combined structural features of both azetidine and benzophenone. This unique combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAWTANSKKZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643685 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-42-3 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















